REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:18]=[CH:17][N:16]=[N:15][CH:14]=1.C([O-])([O-])=O.[Na+].[Na+].C(O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[N:15]1[CH:14]=[CH:13][C:18]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][NH2:1])=[CH:4][CH:5]=2)=[CH:17][N:16]=1 |f:2.3.4,^1:31,33,52,71|
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Name
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|
Quantity
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1.87 g
|
Type
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reactant
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Smiles
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NCC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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1.58 g
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Type
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reactant
|
Smiles
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BrC1=CN=NC=C1
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Name
|
|
Quantity
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15 mL
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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230 mg
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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45 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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stirred for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled down to room temperature
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Type
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CUSTOM
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Details
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The solvent was removed by rotary evaporation
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 10% methanol in DCM
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Type
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CUSTOM
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Details
|
The salt was removed by filtration
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Type
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CUSTOM
|
Details
|
The filtrate was dried
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Type
|
CUSTOM
|
Details
|
The crude product was purified by silica-gel flash chromatography
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Type
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WASH
|
Details
|
eluted with 10% methanol in DCM
|
Reaction Time |
2 h |
Name
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|
Type
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product
|
Smiles
|
N1=NC=C(C=C1)C1=CC=C(C=C1)CN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |